Methotrexate 1-methyl ester
概要
説明
Methotrexate 1-methyl ester is a derivative of methotrexate, a well-known folic acid antagonist. Methotrexate itself is widely used as an antineoplastic and antirheumatic agent. This compound is often studied as an impurity of methotrexate and has similar biological activities .
準備方法
Synthetic Routes and Reaction Conditions: Methotrexate 1-methyl ester can be synthesized by esterification of methotrexate. The process typically involves the reaction of methotrexate with methanol in the presence of an acid catalyst. The reaction conditions include:
Temperature: Generally, the reaction is carried out at room temperature.
Catalyst: Commonly used acid catalysts include sulfuric acid or hydrochloric acid.
Solvent: Methanol is used as both the reactant and the solvent.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with temperature control systems.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and unreacted starting materials.
化学反応の分析
Types of Reactions: Methotrexate 1-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield methotrexate and methanol.
Oxidation: It can undergo oxidation reactions, particularly at the pteridine ring.
Reduction: Reduction reactions can occur at the nitro groups present in the structure.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Hydrolysis: Methotrexate and methanol.
Oxidation: Various oxidized derivatives of methotrexate.
Reduction: Reduced forms of methotrexate with altered functional groups.
科学的研究の応用
Methotrexate 1-methyl ester has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of methotrexate derivatives.
Biology: Researchers use it to investigate the biological activities and metabolic pathways of methotrexate and its derivatives.
Medicine: It serves as a model compound to study the pharmacokinetics and pharmacodynamics of methotrexate.
Industry: It is used in the development of new drug formulations and delivery systems.
作用機序
Methotrexate 1-methyl ester exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition leads to a decrease in the production of thymidine and purine nucleotides, which are essential for DNA synthesis. As a result, cell proliferation is suppressed, particularly in rapidly dividing cells such as cancer cells and activated immune cells .
類似化合物との比較
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Raltitrexed: Another folate antagonist used in cancer therapy.
Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness: Methotrexate 1-methyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and metabolic stability. This makes it a valuable compound for studying the effects of esterification on the biological activity and therapeutic potential of methotrexate derivatives .
生物活性
Methotrexate 1-methyl ester (MTX 1-ME) is a derivative of methotrexate (MTX), a well-known antimetabolite used primarily in cancer therapy and autoimmune diseases. This article provides a detailed overview of the biological activity of MTX 1-ME, including its mechanism of action, therapeutic applications, and recent research findings.
MTX 1-ME exerts its biological effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides necessary for DNA replication and cell division. By blocking DHFR, MTX 1-ME reduces the availability of thymidine and purine nucleotides, leading to suppressed cell proliferation, particularly in rapidly dividing cells such as cancerous and activated immune cells .
Pharmacological Properties
Pharmacodynamics:
- Inhibition of Nucleotide Synthesis: MTX 1-ME inhibits several enzymes involved in nucleotide synthesis, including thymidylate synthase and aminoimidazole carboxamide ribonucleotide transformylase (AICART) .
- Anti-inflammatory Effects: In addition to its cytotoxic properties, MTX 1-ME has demonstrated significant anti-inflammatory effects, making it useful in treating conditions like rheumatoid arthritis (RA) .
Pharmacokinetics:
- Absorption and Distribution: MTX 1-ME is absorbed following administration and is converted into polyglutamated forms within cells, which enhances its retention and efficacy .
- Metabolism: The compound undergoes metabolic transformations that impact its therapeutic index and efficacy, with studies indicating variable responses among individuals .
Therapeutic Applications
MTX 1-ME has been studied for various therapeutic applications:
- Cancer Treatment: It remains a cornerstone in the treatment of cancers such as acute lymphoblastic leukemia and choriocarcinoma due to its ability to inhibit tumor cell proliferation .
- Autoimmune Diseases: Low-dose MTX is commonly employed in managing autoimmune conditions like RA, where it helps alleviate inflammation and joint damage .
Research Findings
Recent studies have focused on understanding the biological activity and efficacy of MTX 1-ME:
Case Studies
- Rheumatoid Arthritis Management:
- Cardiovascular Risk Reduction:
Metabolomic Profiling
Metabolomic studies have identified significant biochemical changes associated with MTX treatment:
- Altered Metabolite Levels: Treatment resulted in decreased levels of specific metabolites like N-methylisoleucine (NMI) and increased levels of quinolone, correlating with reduced disease activity .
- Polyglutamation Dynamics: The low accumulation of polyglutamated forms of MTX in red blood cells was noted to influence therapeutic outcomes significantly .
Summary Table of Biological Activities
特性
IUPAC Name |
(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFDQHNTJJOKAS-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66147-29-3 | |
Record name | Methotrexate 1-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066147293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 66147-29-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE 1-METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NL2U9S7K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。